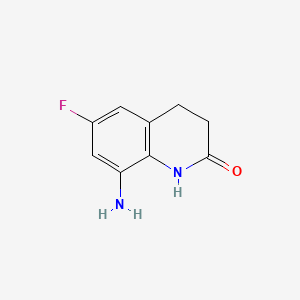

8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique amino and fluoro substituents, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes:

Starting Material: The synthesis begins with a suitable quinoline precursor.

Fluorination: Introduction of the fluorine atom at the 6th position using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Amination: The amino group is introduced at the 8th position through nucleophilic substitution reactions using amines or ammonia under controlled conditions.

Cyclization: The final step involves cyclization to form the dihydroquinolinone structure, often using acidic or basic catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinolinone derivatives.

Reduction: Reduction reactions may convert the dihydroquinolinone to tetrahydroquinoline derivatives.

Substitution: The amino and fluoro groups can participate in various substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products

Oxidation: Quinolinone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological targets, such as enzymes or receptors.

Medicine: Potential therapeutic applications due to its structural similarity to known bioactive quinoline derivatives.

Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the amino and fluoro groups can influence its binding affinity and specificity, potentially leading to unique biological effects.

Comparison with Similar Compounds

Similar Compounds

8-Aminoquinoline: Lacks the fluoro substituent but shares the amino group.

6-Fluoroquinoline: Contains the fluoro group but lacks the amino group.

3,4-Dihydroquinolin-2(1H)-one: The parent compound without the amino and fluoro substituents.

Uniqueness

8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both amino and fluoro groups, which can significantly alter its chemical and biological properties compared to its analogs

Biological Activity

8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one is a fluorinated derivative of dihydroquinolinone, a class of compounds recognized for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly as an enzyme inhibitor and receptor modulator. The unique combination of amino and fluoro groups in its structure may enhance its biological efficacy and specificity.

The compound's chemical structure is characterized by the following features:

- Fluorine Atom : Enhances binding affinity and selectivity towards biological targets.

- Amino Group : May influence the compound's interaction with enzymes and receptors.

The presence of these functional groups allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of biologically active derivatives.

The biological activity of this compound is largely dependent on its interactions with specific molecular targets. For instance:

- Enzyme Inhibition : The compound may bind to the active sites of enzymes, preventing substrate binding and catalytic activity. This is particularly relevant in the context of neurodegenerative diseases where enzyme inhibitors are sought after.

- Receptor Modulation : It may also interact with various receptors, influencing signaling pathways that are crucial for cellular functions.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Studies have shown that compounds in this class possess significant antibacterial and antifungal properties.

- Anticancer Potential : Preliminary evaluations suggest that this compound may inhibit cancer cell proliferation through various mechanisms.

- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, it is being explored for potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of this compound:

Study 1: Neurodegenerative Disease Inhibition

A study focused on the design and synthesis of novel compounds based on the 3,4-dihydroquinolinone scaffold demonstrated that derivatives exhibited potent inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical targets in Alzheimer's disease therapy. The most effective compound showed IC50 values of 0.28 µM against AChE and 0.91 µM against MAO-A .

Study 2: Anticancer Activity

In vitro evaluations indicated that this compound derivatives displayed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Study 3: Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom was found to enhance its potency compared to non-fluorinated counterparts .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 8-Aminoquinoline | Lacks fluorine | Moderate antibacterial activity |

| 6-Fluoroquinoline | Contains fluorine but no amino group | Reduced neuroprotective effects |

| 3,4-Dihydroquinolin-2(1H)-one | Parent compound without substitutions | Limited bioactivity |

| This compound | Unique amino and fluoro groups | Enhanced enzyme inhibition and receptor modulation |

Q & A

Q. Basic: What synthetic methodologies are most effective for preparing 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one?

Answer:

The synthesis typically involves multi-step reactions, including:

- Nitro Reduction : Hydrogenation with palladium on carbon (Pd/C) under H₂ to reduce nitro groups to amines (e.g., compound 25 in , .9% yield).

- Fluorination : Electrophilic substitution or halogen exchange reactions. For example, fluorinated precursors (e.g., compound 19 in ) are synthesized via nucleophilic aromatic substitution.

- Cyclization : Acid- or base-catalyzed cyclization of intermediates to form the dihydroquinolinone scaffold.

Key solvents include ethanol, DMF, and THF, with yields optimized by controlling temperature (room temperature to 80°C) and reaction time (24–48 hours) .

Q. Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

- ¹H/¹³C NMR : Essential for confirming regiochemistry and substituent positions (e.g., compound 19 in shows δ 8.13–8.07 ppm for aromatic protons).

- Mass Spectrometry (MS) : ESI or EI-MS validates molecular weight (e.g., compound 31 in : MH⁺ at m/z 282).

- HPLC : Purity assessment (>95% purity criteria in ).

- X-ray Crystallography : Optional for resolving stereochemical ambiguities in chiral derivatives .

Q. Advanced: How does the 8-fluoro substituent impact biological activity, and how can structural contradictions in SAR be resolved?

Answer:

- SAR Insights : The 8-fluoro group in compound 31 ( ) reduces nNOS inhibitory potency by 6-fold compared to non-fluorinated analogs (e.g., compound 26). This suggests steric hindrance limits side-chain flexibility critical for binding.

- Resolution Strategies :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify conformational restrictions.

- Isosteric Replacement : Substitute fluorine with smaller groups (e.g., hydrogen) or adjust side-chain length (e.g., 2-carbon vs. 3-carbon chains in ).

- Crystallography : Resolve binding mode discrepancies using co-crystal structures of analogs .

Q. Advanced: What computational approaches predict the therapeutic potential of this compound?

Answer:

- Molecular Docking : Screen against targets like VEGFR2 () or nNOS ( ) using software (AutoDock, Schrödinger). Focus on hydrogen bonding (e.g., quinolinone carbonyl with kinase residues) and hydrophobic interactions.

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate docking poses.

- QSAR Models : Corrogate substituent electronic properties (e.g., fluorine’s electronegativity) with bioactivity data .

Q. Advanced: How can palladium-catalyzed reactions optimize functionalization of the dihydroquinolinone scaffold?

Answer:

- Carbonylation : Palladium-catalyzed reactions with CO gas introduce carbonyl groups ().

- Buchwald-Hartwig Amination : Couple brominated intermediates (e.g., compound 61 in ) with amines using Pd(OAc)₂/Xantphos.

- Cross-Coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups (e.g., thiophene in compound 26, ).

Key Conditions : Use polar aprotic solvents (DMF, DMSO), LiHMDS as a base, and temperatures of 60–100°C .

Q. Advanced: What strategies address low yields in multi-step syntheses of fluorinated dihydroquinolinones?

Answer:

- Intermediate Stabilization : Protect amine groups with Boc during fluorination (e.g., compound 63 in ).

- Catalyst Optimization : Screen Pd/C vs. Raney Ni for hydrogenation steps ().

- Solvent Effects : Use DMF for polar intermediates or chloroform for halogenation ().

- Microwave-Assisted Synthesis : Reduce reaction time for cyclization steps (e.g., from 24 hours to <6 hours) .

Q. Basic: How does this compound compare to halogenated analogs (e.g., chloro, bromo) in biological activity?

Answer:

- Fluorine vs. Chlorine/Bromine : Fluorine’s small size and electronegativity enhance solubility but may reduce potency due to steric effects (e.g., compound 31 in vs. brominated analogs in ).

- Bioactivity Trends : Bromine’s larger size increases membrane permeability but may reduce metabolic stability. Chlorine balances reactivity and potency (e.g., 6-chloro analog in has higher antimicrobial activity) .

Q. Advanced: What in vitro assays are recommended to evaluate its enzyme inhibition (e.g., nNOS, VEGFR2)?

Answer:

- Radiolabeled Assays : Measure ³H-arginine to ³H-citrulline conversion for nNOS inhibition ( ).

- Kinase Assays : Use recombinant VEGFR2 (or nNOS) with ATP-Glo™ to quantify IC₅₀ values ().

- Selectivity Screening : Test against off-target isoforms (e.g., eNOS, iNOS) to confirm specificity ( ).

- Cell-Based Models : Glioblastoma (U87MG) or neuronal cell lines for functional validation .

Properties

IUPAC Name |

8-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJKLYZIDAWJHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.